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molecular formula C20H31N3O2 B8375916 Ethyl[7-(5-isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate

Ethyl[7-(5-isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate

Cat. No. B8375916
M. Wt: 345.5 g/mol
InChI Key: NNSJTYUMLAKSMM-UHFFFAOYSA-N
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Patent
US08889702B2

Procedure details

1.21 g (21.65 mmol) of potassium hydroxide are added, at room temperature, to a solution of 0.37 g (1.08 mmol) of ethyl[7-(5-isobutylpyridin-2-yl)-7-azaspiro[3.5]non-2-yl]carbamate in 5 mL of ethanol/water (1/1). The mixture is then heated at 110° C. for 15 hours. The resulting mixture is allowed to cool to room temperature and is then concentrated under reduced pressure. The reaction medium is taken up in saturated sodium chloride solution and dichloromethane, the aqueous phase is separated out and extracted with dichloromethane, and the combined organic phases are dried over sodium sulfate. After evaporating under reduced pressure and purifying on a column of silica gel, eluting with a 100/0/0 to 96/4/0.4 mixture of dichloromethane, methanol and 28% aqueous ammonia, 0.27 g of expected product is obtained in the form of a wax.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(OC(=O)[NH:7][CH:8]1[CH2:11][C:10]2([CH2:16][CH2:15][N:14]([C:17]3[CH:22]=[CH:21][C:20]([CH2:23][CH:24]([CH3:26])[CH3:25])=[CH:19][N:18]=3)[CH2:13][CH2:12]2)[CH2:9]1)C>C(O)C.O>[CH2:23]([C:20]1[CH:21]=[CH:22][C:17]([N:14]2[CH2:13][CH2:12][C:10]3([CH2:9][CH:8]([NH2:7])[CH2:11]3)[CH2:16][CH2:15]2)=[N:18][CH:19]=1)[CH:24]([CH3:26])[CH3:25] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.37 g
Type
reactant
Smiles
C(C)OC(NC1CC2(C1)CCN(CC2)C2=NC=C(C=C2)CC(C)C)=O
Name
ethanol water
Quantity
5 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dichloromethane, the aqueous phase is separated out
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating under reduced pressure
CUSTOM
Type
CUSTOM
Details
purifying on a column of silica gel
WASH
Type
WASH
Details
eluting with a 100/0/0 to 96/4/0.4 mixture of dichloromethane, methanol and 28% aqueous ammonia

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C=1C=CC(=NC1)N1CCC2(CC(C2)N)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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